2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide
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Overview
Description
2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide is a complex organic compound characterized by the presence of fluorine, hydroxyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as 2,6-difluorobenzenesulfonyl chloride, reacts with 2-hydroxy-2-(4-thiophen-2-ylphenyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, while the hydroxyl and thiophene groups contribute to its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-hydroxybenzonitrile: Shares the difluoro and hydroxyl groups but lacks the sulfonamide and thiophene moieties.
2,6-Difluoro-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but without the thiophene group.
4-Thiophen-2-ylphenyl derivatives: Compounds with similar thiophene and phenyl groups but different substituents.
Uniqueness
2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S2/c19-14-3-1-4-15(20)18(14)26(23,24)21-11-16(22)12-6-8-13(9-7-12)17-5-2-10-25-17/h1-10,16,21-22H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQYKVXZTOWJED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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